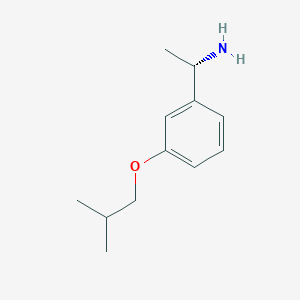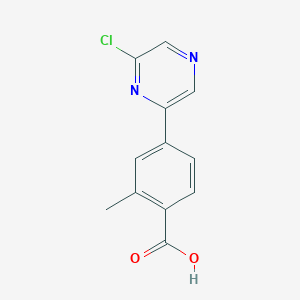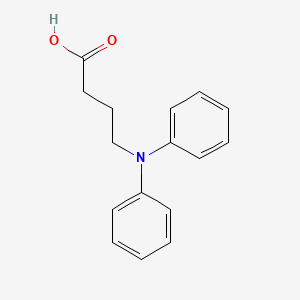
4-(Diphenylamino)butansäure
Übersicht
Beschreibung
4-(Diphenylamino)butanoic acid is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a diphenylamino group attached to a butanoic acid backbone. This compound appears as a white crystalline powder and is soluble in both water and organic solvents. It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound has shown antimicrobial properties and is investigated for its potential to combat multidrug-resistant organisms.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: It is used in the production of photorefractive polymers and composites for applications such as data storage, three-dimensional displays, and image amplification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylamino)butanoic acid typically involves the reaction of diphenylamine with butanoic acid derivatives under controlled conditions. One common method is the Aldol condensation reaction, where substituted acetophenones, propiophenones, and 4-(Diphenylamino)benzaldehyde are combined . The reaction conditions often include the use of ethanol as a solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of 4-(Diphenylamino)butanoic acid may involve large-scale Aldol condensation reactions, followed by purification processes such as recrystallization to obtain the desired product. The percentage yield of the compounds can vary, with reported yields ranging from 30% to 92% .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Diphenylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions, where the diphenylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wirkmechanismus
The mechanism of action of 4-(Diphenylamino)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a cholinesterase inhibitor and histone deacetylase inhibitor, affecting various biological processes . The compound’s ability to inhibit these enzymes can lead to growth arrest and apoptosis of cancer cells, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
4-(Diphenylamino)butanoic acid can be compared with other similar compounds, such as:
Phenylbutyric acid: This compound is used to treat urea cycle disorders and has antineoplastic properties.
Butyric acid: Known for its role in metabolic pathways and as a histone deacetylase inhibitor.
Uniqueness: What sets 4-(Diphenylamino)butanoic acid apart is its unique diphenylamino group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and applications that similar compounds may not be capable of.
Eigenschaften
IUPAC Name |
4-(N-phenylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUJAUCPZSQJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid](/img/structure/B1387301.png)
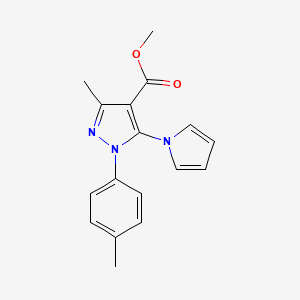
![3-[6-[(Diethylamino)sulfonyl]-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B1387305.png)
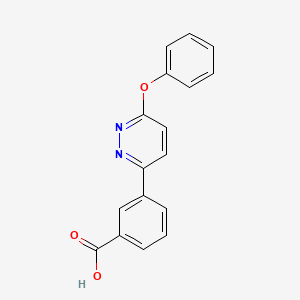
![4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387310.png)
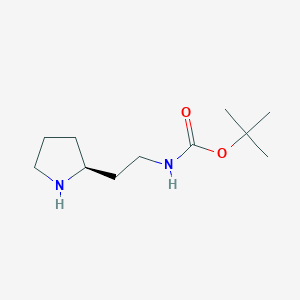
![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B1387312.png)
![[2-(4-Formyl-2-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester](/img/structure/B1387313.png)
![(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine](/img/structure/B1387314.png)
